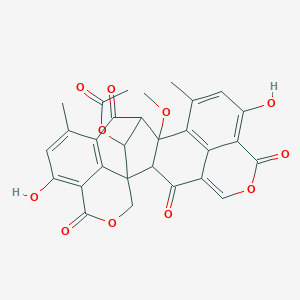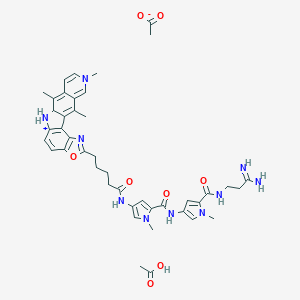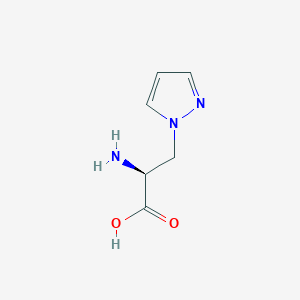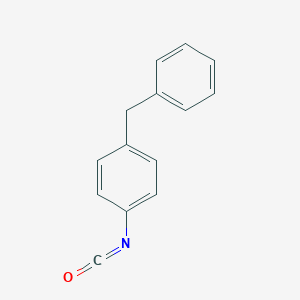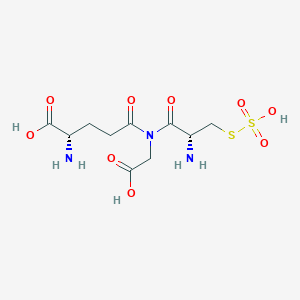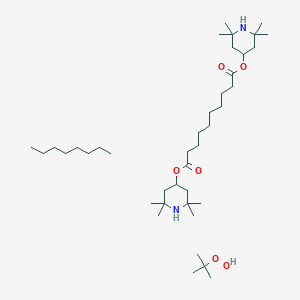
2,3-Dichloro-6,7-dimethoxyquinoxaline
Vue d'ensemble
Description
2,3-Dichloro-6,7-dimethoxyquinoxaline is an organic compound with the molecular formula C10H8Cl2N2O2. It is a yellow solid with a melting point of approximately 145-148°C and is soluble in organic solvents such as chloroform, dichloromethane, and ether . This compound is an important intermediate in organic synthesis, particularly in the pharmaceutical industry, where it is used in the synthesis of various drugs .
Applications De Recherche Scientifique
2,3-Dichloro-6,7-dimethoxyquinoxaline has several applications in scientific research:
Safety and Hazards
Méthodes De Préparation
2,3-Dichloro-6,7-dimethoxyquinoxaline is typically synthesized by reacting 2,3-dichloroquinoxaline with methyl ether. The reaction conditions involve refluxing the reactants in the presence of a base such as triethylamine and a solvent like phosphorus oxychloride (POCl3) for about 18 hours. The resulting product is then purified through filtration and vacuum drying .
Analyse Des Réactions Chimiques
2,3-Dichloro-6,7-dimethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Formation of Complexes: It can form complexes with metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), and various solvents . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6,7-dimethoxyquinoxaline involves its interaction with specific molecular targets, such as receptors in biological systems. For instance, it acts as a competitive antagonist for kainate and quisqualate (non-NMDA) glutamate receptors . This interaction inhibits the normal function of these receptors, which can be useful in studying neurological processes and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-6,7-dimethoxyquinoxaline can be compared with other quinoxaline derivatives, such as:
2,3-Dichloroquinoxaline: Lacks the methoxy groups, making it less soluble in organic solvents.
6,7-Dimethoxy-2,3-dimethylquinoxaline: Has methyl groups instead of chlorine atoms, which alters its reactivity and applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Used primarily as an oxidizing agent.
The uniqueness of this compound lies in its combination of chlorine and methoxy groups, which confer specific solubility and reactivity properties that are valuable in various chemical and pharmaceutical applications .
Propriétés
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVKCNEXNZDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347404 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1790-91-6 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



